Kinase Selectivity: c-Met vs. ALK Inhibition in 3H-Imidazo[4,5-b]pyridine Derivatives
A series of 3H-imidazo[4,5-b]pyridine derivatives was evaluated for c-Met kinase inhibition. The most potent compound, 7l, exhibited an IC50 of 0.032 μM against c-Met. In contrast, the same compound showed significantly weaker activity against ALK, with an IC50 of 8.1 μM, representing a >250-fold selectivity window. This selectivity is not uniform across all imidazopyridine derivatives, highlighting the critical role of the 3H-tautomer and specific substitutions [1].
| Evidence Dimension | Kinase Inhibition Selectivity |
|---|---|
| Target Compound Data | c-Met IC50 = 0.032 μM |
| Comparator Or Baseline | ALK IC50 = 8.1 μM |
| Quantified Difference | >250-fold selectivity for c-Met over ALK |
| Conditions | In vitro kinase inhibition assay (c-Met and ALK) |
Why This Matters
This selectivity profile is crucial for projects targeting the c-Met pathway in oncology, as it indicates a reduced likelihood of off-target ALK-related toxicities compared to a non-selective kinase inhibitor.
- [1] D. Chen, Y. Wang, Y. Ma, B. Xiong, J. Ai, 'Discovery of 3H-Imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation', ChemMedChem, 2012, 7(6), 1057-1070. View Source
